Technical Monograph: 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic Acid
Technical Monograph: 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic Acid
Topic: 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid (CAS 342778-82-9) Role: Senior Application Scientist
A High-Fidelity Probe for Metabolic and Phosphatase Signaling Pathways
Executive Technical Summary
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid (CAS 342778-82-9) represents a specialized chemotype within the benzothiazole pharmacophore class. Unlike generic benzothiazoles used in rubber vulcanization or dyes, this specific carboxylic acid derivative is engineered for precision medicinal chemistry. Its structure combines the lipophilic, pi-stacking capability of the benzothiazole ring with a polar, ionizable
This molecular architecture positions the compound as a critical bioisostere for peptide mimetics and a lead scaffold for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (ALR2) . It serves researchers as a reference standard in the development of therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, offering a balance of membrane permeability and active-site specificity.
Chemical Architecture & Physicochemical Profile[1]
The compound's efficacy is dictated by its dual-domain structure: the aromatic "head" and the acidic "tail." The 2-methoxy substitution at the
Table 1: Physicochemical Specifications
| Property | Value | Technical Significance |
| CAS Number | 342778-82-9 | Unique identifier for procurement/database search. |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 237.28 g/mol | Fragment-like size; ideal for lead optimization (Rule of 3 compliant). |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for cell membrane penetration without sequestration. |
| pKa (Acid) | ~3.8 - 4.2 | Exists as an anion at physiological pH (7.4), mimicking phosphate groups. |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates interaction with catalytic residues (e.g., Arg/Cys in PTP1B). |
| Topological Polar Surface Area | ~75 Ų | Indicates good oral bioavailability potential. |
Synthetic Methodology: The Lithiation-Glyoxylate Route
While various routes exist, the most robust protocol for high-purity synthesis (required for biological assays) utilizes the C2-lithiation of 2-methylbenzothiazole . This pathway avoids the harsh conditions of acid-catalyzed condensations and allows for stereoselective control if chiral ligands are employed.
Reaction Logic
-
Activation: The C2-methyl protons of 2-methylbenzothiazole are sufficiently acidic (
) to be deprotonated by strong organolithium bases. -
C-C Bond Formation: The resulting carbanion attacks the electrophilic carbonyl of a glyoxylate ester.
-
Functionalization: The resulting hydroxyl group is methylated, followed by ester hydrolysis.
Detailed Protocol
Step 1: Generation of the Nucleophile
-
Reagents: 2-Methylbenzothiazole (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), anhydrous THF. -
Procedure: In a flame-dried flask under Argon, dissolve 2-methylbenzothiazole in THF. Cool to -78°C . Add
-BuLi dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the aza-allylic anion. Stir for 45 minutes.
Step 2: Electrophilic Trap
-
Reagents: Ethyl glyoxylate (1.2 eq, 50% in toluene).
-
Procedure: Add ethyl glyoxylate dropwise to the cold anion solution. Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated
. Extract with EtOAc. -
Intermediate: Ethyl 3-(benzothiazol-2-yl)-2-hydroxypropanoate.
Step 3: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Methyl iodide (MeI), Silver(I) oxide (
) OR Sodium hydride (NaH). -
Procedure: Dissolve intermediate in DMF. Add
(1.5 eq) and MeI (2.0 eq). Stir at room temperature for 12 hours. Filter through Celite. -
Why
? It provides mild, neutral conditions that prevent elimination reactions common with strong bases like NaH.
Step 4: Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
-
Procedure: Stir the ester with LiOH (3 eq) at ambient temperature until TLC shows consumption of starting material (~2 hours). Acidify carefully with 1M HCl to pH 3 to precipitate the free acid. Recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic workflow for CAS 342778-82-9 utilizing C2-lithiation logic.
Biological Applications & Mechanism of Action[2]
A. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway.[1][2] It dephosphorylates the insulin receptor, dampening the signal.[1]
-
Mechanism: The carboxylic acid moiety of CAS 342778-82-9 acts as a phosphate bioisostere . It binds to the positively charged active site of PTP1B (specifically interacting with Arg221 and Cys215 ).
-
The Benzothiazole Role: The aromatic system occupies the hydrophobic "second aryl phosphate binding site" (Site B), providing selectivity over other phosphatases (like TCPTP).
-
Relevance: Inhibition leads to prolonged insulin receptor phosphorylation, enhancing glucose uptake [1, 2].
B. Aldose Reductase Inhibition (ALR2)
The benzothiazole scaffold is a privileged structure for inhibiting ALR2, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).
-
Mechanism: The acidic head group anchors to the anion-binding pocket (Tyr48/His110/Trp111), while the methoxy group aids in orienting the ring for optimal
- stacking.
Experimental Protocol: PTP1B Inhibition Assay
To validate the activity of CAS 342778-82-9, the following colorimetric assay is the industry standard.
Materials:
-
Recombinant human PTP1B (enzyme).
-
Substrate:
-Nitrophenyl phosphate ( NPP). -
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.
Workflow:
-
Preparation: Dissolve CAS 342778-82-9 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1
M to 100 M). -
Incubation: In a 96-well plate, mix 10
L of inhibitor solution with 40 L of PTP1B enzyme solution (0.5 g/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Initiation: Add 50
L of NPP substrate (2 mM). -
Measurement: Monitor the absorbance at 405 nm (formation of
-nitrophenol) kinetically for 20 minutes. -
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Visualization: PTP1B Signaling & Inhibition
Figure 2: Mechanism of Action. The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining the glucose uptake signal.
References
-
Combs, A. P., et al. (2005). "Non-peptide small molecule inhibitors of protein tyrosine phosphatase 1B." Journal of Medicinal Chemistry.
-
Zhang, S., & Zhang, Z. Y. (2007).[3] "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today.
-
Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (n.d.). "3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid." National Center for Biotechnology Information.
-
Bolin, D. R., et al. (2000). "Peptide and non-peptide inhibitors of protein tyrosine phosphatase 1B." Current Pharmaceutical Design.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
